Cas no 824-90-8 (Benzene, 1-buten-1-yl-)

Benzene, 1-buten-1-yl- structure
Benzene, 1-buten-1-yl- structure
Product Name:Benzene, 1-buten-1-yl-
CAS No:824-90-8
MF:C10H12
MW:132.202282905579
CID:723605
PubChem ID:5370622
Update Time:2025-04-19

Benzene, 1-buten-1-yl- Chemical and Physical Properties

Names and Identifiers

    • Benzene, 1-buten-1-yl-
    • 1-phenyl-1-butene
    • 1-phenylbut-1-ene
    • β-ethyl styrene
    • (1E)-1-Buten-1-ylbenzene
    • Benzene, 1-butenyl-
    • [(1E)-but-1-en-1-yl]benzene
    • Benzene, 1-butenyl-, (E)-
    • CS-0439937
    • InChI=1/C10H12/c1-2-3-7-10-8-5-4-6-9-10/h3-9H,2H2,1H3/b7-3
    • [(E)-but-1-enyl]benzene
    • AKOS006272930
    • (E)-But-1-en-1-ylbenzene
    • MPMBRWOOISTHJV-XVNBXDOJSA-N
    • 56264-98-3
    • 1005-64-7
    • (E)-1-butenylbenzene
    • (E)-1-Phenyl-1-butene
    • trans-1-Phenyl-1-butene
    • Butenylbenzene
    • DTXSID301026549
    • [(E)-but-1-enyl]-benzene
    • 824-90-8
    • (E)-but-1-enylbenzene
    • EINECS 260-079-4
    • (1E)-1-Butenylbenzene #
    • 1-phenyl-(E)-1-butene
    • NS00055198
    • Benzene, 1-butenyl
    • (1-Butenyl)benzene
    • DTXSID70920529
    • FT-0689796
    • ethylvinylbenzene
    • 1-Butenyl-benzene
    • 1-BUTENYLBENZENE
    • FT-0770672
    • .beta.-Ethylstyrene
    • ethyl styrene
    • Inchi: 1S/C10H12/c1-2-3-7-10-8-5-4-6-9-10/h3-9H,2H2,1H3
    • InChI Key: MPMBRWOOISTHJV-UHFFFAOYSA-N
    • SMILES: C1(C=CC=CC=1)C=CCC

Computed Properties

  • Exact Mass: 132.09400
  • Monoisotopic Mass: 132.0939
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 96.6
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 0

Experimental Properties

  • Density: 0.9059 (estimate)
  • Melting Point: -43°C
  • Boiling Point: 189.85°C
  • Refractive Index: 1.5330
  • PSA: 0.00000
  • LogP: 3.10980
Recommended suppliers
上海嵘奥生物技术有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
上海嵘奥生物技术有限公司
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.